

"1-(3-Hydroxy-2-nitrophenyl)ethanone" synonyms and alternative names

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Compound of Interest

Compound Name: 1-(3-Hydroxy-2-nitrophenyl)ethanone

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An In-depth Technical Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone

This technical guide provides a comprehensive overview of **1-(3-Hydroxy-2-nitrophenyl)ethanone**, a significant chemical intermediate in organic synthesis and drug development. The document details its chemical properties, synonyms, and experimental protocols, with a focus on its application in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

1-(3-Hydroxy-2-nitrophenyl)ethanone is an aromatic ketone with the chemical formula $C_8H_7NO_4$. Due to IUPAC naming conventions and common laboratory nomenclature, it is known by several alternative names. It's important to distinguish it from its isomer, 1-(2-Hydroxy-3-nitrophenyl)ethanone, which is also a common reagent and is sometimes conflated in literature.

1-(3-Hydroxy-2-nitrophenyl)ethanone:

- IUPAC Name: **1-(3-Hydroxy-2-nitrophenyl)ethanone**
- Common Synonyms:

- 3'-Hydroxy-2'-nitroacetophenone[1][2]
- CAS Number: 53967-72-9[1][2]
- Molecular Formula: C₈H₇NO₄[1][2]
- Molecular Weight: 181.15 g/mol [2]

Isomer: 1-(2-Hydroxy-3-nitrophenyl)ethanone:

- Common Synonyms:
 - 2-Hydroxy-3-nitroacetophenone
 - 2'-Hydroxy-3'-nitroacetophenone
- CAS Number: 28177-69-7[3]
- Molecular Formula: C₈H₇NO₄[3]
- Molecular Weight: 181.15 g/mol [3]

Physicochemical Properties

The quantitative data for **1-(3-Hydroxy-2-nitrophenyl)ethanone** and its common isomer are summarized in the table below for comparative analysis.

| Property | 1-(3-Hydroxy-2-nitrophenyl)ethanone | 1-(2-Hydroxy-3-nitrophenyl)ethanone |
|---------------------------|---|---|
| CAS Number | 53967-72-9 | 28177-69-7 |
| Molecular Formula | C ₈ H ₇ NO ₄ | C ₈ H ₇ NO ₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol [3] |
| Appearance | Yellow Powder | Yellow to Brown Solid[3] |
| Melting Point | 134–136°C | 98.5-99.5 °C[3] |
| Boiling Point (Predicted) | Not Available | 223.5±20.0 °C[3] |
| Density (Predicted) | Not Available | 1.380±0.06 g/cm ³ [3] |
| pKa (Predicted) | Not Available | 7.31±0.24[3] |
| Storage Temperature | Inert atmosphere, 2-8°C | Under inert gas (nitrogen or Argon) at 2-8°C[3] |
| Solubility | Chloroform, Dichloromethane | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone

This compound is obtained by the nitration of 3-hydroxyacetophenone.[2]

- Reactants: 3-hydroxyacetophenone, cupric nitrate, acetic acid-acetic anhydride mixture.
- Procedure: The nitration is carried out by reacting 3-hydroxyacetophenone with cupric nitrate within a mixture of acetic acid and acetic anhydride.
- Conditions: The reaction is maintained at a temperature of 10–15°C for a duration of 7–8 hours.
- Yield: This process results in a 25% yield of 1-(3-Hydroxy-2-nitrophenyl)ethanone.[2]

Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone

A general procedure for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone involves the nitration of 2'-hydroxyacetophenone.[3]

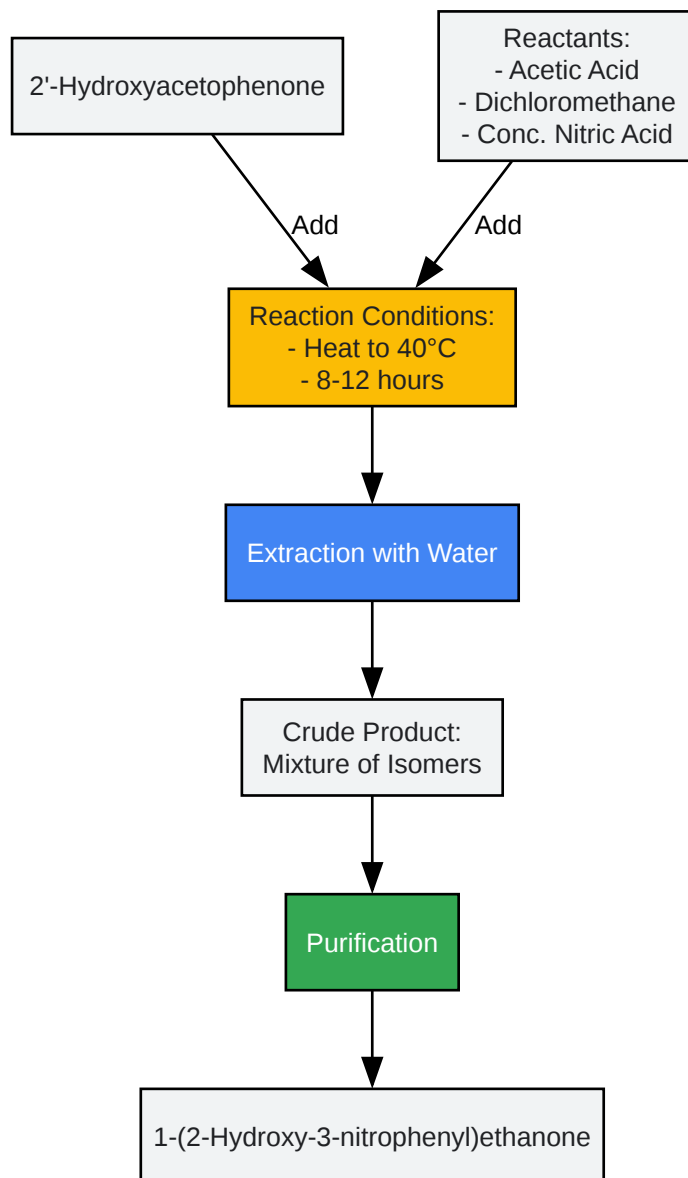
- Reactants: 2'-hydroxyacetophenone (175 g), acetic acid (183 g), dichloromethane (800 mL), 63% concentrated nitric acid (165 g).
- Procedure:
 - 2'-hydroxyacetophenone, acetic acid, and dichloromethane are added to a four-necked flask and heated to 40 °C.
 - Concentrated nitric acid is added dropwise, maintaining the reaction temperature at 40 °C for 4-6 hours.
 - The reaction is continued at 40 °C for an additional 4-6 hours after the dropwise addition is complete.
 - Water (500 g) is added for extraction.
 - The organic layer is concentrated to yield a crude product containing a mixture of 2-hydroxy-5-nitroacetophenone and 2-hydroxy-3-nitroacetophenone.[3]
- Purification: The isomers are separated via further processing involving toluene and methanol/water washes.[3]

A green synthesis method has also been developed, which utilizes m-nitroacetophenone as the starting material. This method employs a metal salt catalyst and carboxylic acid as a solvent to perform directional hydroxylation.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic workflows involving these compounds.

Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone

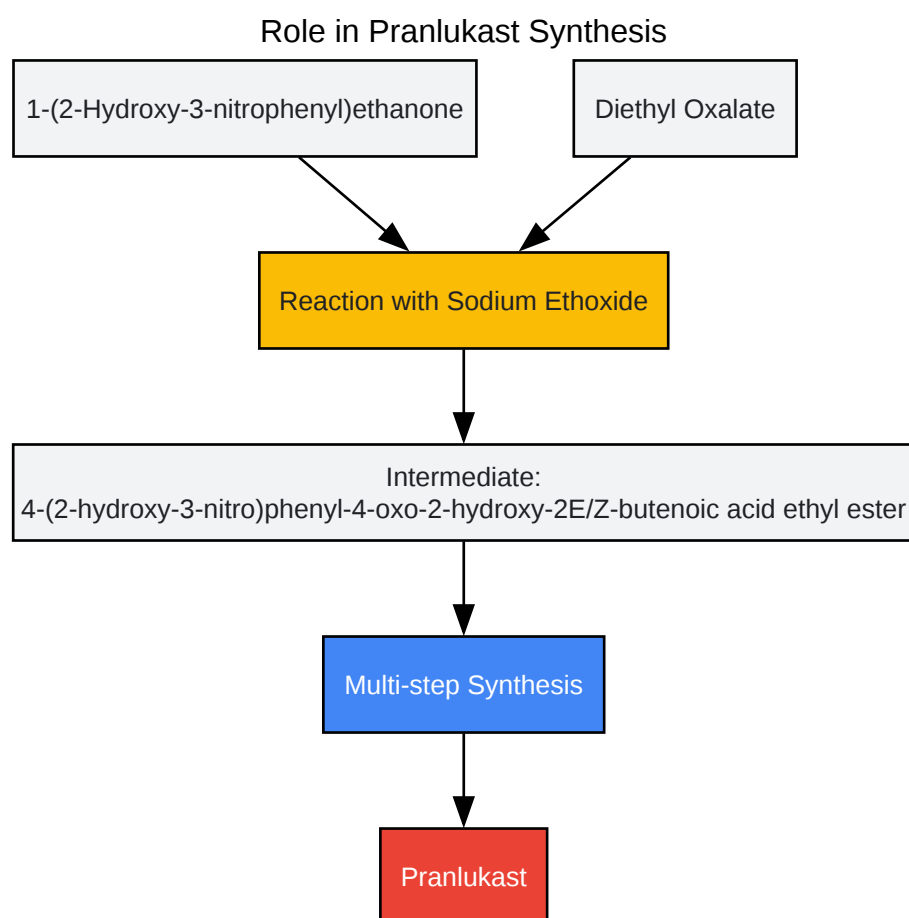
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Caption: Workflow for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone.

Applications in Drug Development

1-(2-Hydroxy-3-nitrophenyl)ethanone is a critical intermediate in the synthesis of Pranlukast, a medication used for the treatment of asthma and allergic rhinitis.[4] Pranlukast functions as a leukotriene receptor antagonist.

The synthesis of Pranlukast involves several steps, beginning with the reaction of 3-nitro-2-hydroxy acetophenone with diethyl oxalate.[5] The resulting intermediate undergoes a series of transformations to build the final chromone structure of Pranlukast.

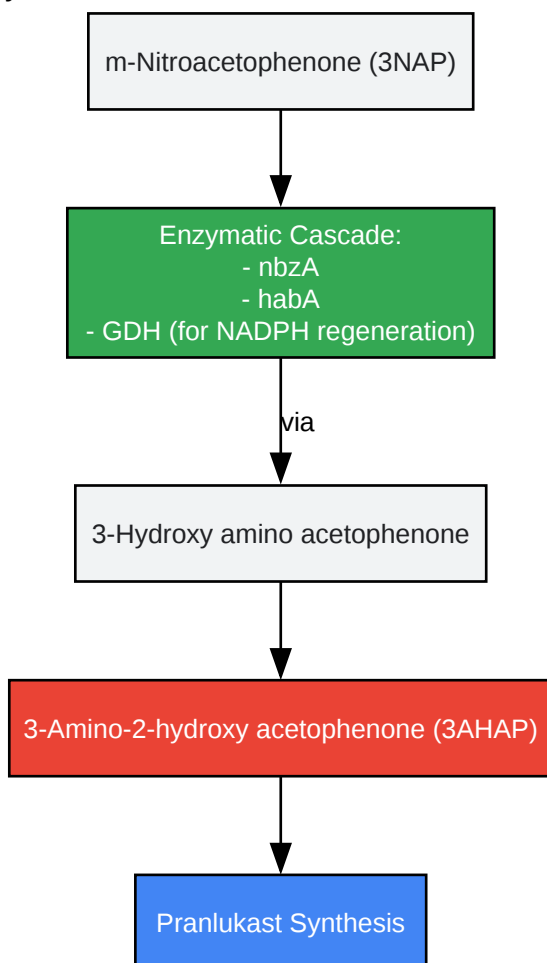


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Caption: Simplified pathway of Pranlukast synthesis from its key intermediate.

Furthermore, recent research has focused on developing more environmentally friendly biosynthetic routes. A three-enzyme cascade using nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) has been developed to produce 3-Amino-2-hydroxy acetophenone from m-nitroacetophenone.[6] This biosynthetic intermediate is crucial for Pramlukast synthesis.[6][7]

Biosynthetic Route to a Pramlukast Intermediate



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Caption: Multi-enzyme cascade for the biosynthesis of a key Pramlukast intermediate.

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